Benzoic acid, 3,3'-(ethylenebis(oxyethyleneoxyethylenecarbonylimino))bis (5-(butyramidomethyl)-2,4,6-triiodo-
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Overview
Description
Benzoic acid, 3,3’-(ethylenebis(oxyethyleneoxyethylenecarbonylimino))bis (5-(butyramidomethyl)-2,4,6-triiodo-) is a complex organic compound characterized by its unique structure, which includes multiple iodine atoms and a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,3’-(ethylenebis(oxyethyleneoxyethylenecarbonylimino))bis (5-(butyramidomethyl)-2,4,6-triiodo-) typically involves multi-step organic reactions. The process begins with the preparation of the benzoic acid core, followed by the introduction of the ethylenebis(oxyethyleneoxyethylenecarbonylimino) moiety. The final steps involve the iodination of the compound to introduce the triiodo groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,3’-(ethylenebis(oxyethyleneoxyethylenecarbonylimino))bis (5-(butyramidomethyl)-2,4,6-triiodo-) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Benzoic acid, 3,3’-(ethylenebis(oxyethyleneoxyethylenecarbonylimino))bis (5-(butyramidomethyl)-2,4,6-triiodo-) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 3,3’-(ethylenebis(oxyethyleneoxyethylenecarbonylimino))bis (5-(butyramidomethyl)-2,4,6-triiodo-) involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound play a crucial role in its biological activity, potentially interacting with enzymes and proteins to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis((4′-carboxylbenzyl)oxy)benzoic acid: This compound shares a similar benzoic acid core but differs in its functional groups and overall structure.
Indole derivatives: These compounds also contain complex organic structures and are used in various scientific and industrial applications.
Uniqueness
The uniqueness of benzoic acid, 3,3’-(ethylenebis(oxyethyleneoxyethylenecarbonylimino))bis (5-(butyramidomethyl)-2,4,6-triiodo-) lies in its multiple iodine atoms and the specific arrangement of its functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in medicine, chemistry, and industry .
Properties
CAS No. |
51134-98-6 |
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Molecular Formula |
C36H44I6N4O12 |
Molecular Weight |
1486.2 g/mol |
IUPAC Name |
3-[(butanoylamino)methyl]-5-[3-[2-[2-[2-[3-[3-[(butanoylamino)methyl]-5-carboxy-2,4,6-triiodoanilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C36H44I6N4O12/c1-3-5-21(47)43-17-19-27(37)25(35(51)52)31(41)33(29(19)39)45-23(49)7-9-55-11-13-57-15-16-58-14-12-56-10-8-24(50)46-34-30(40)20(18-44-22(48)6-4-2)28(38)26(32(34)42)36(53)54/h3-18H2,1-2H3,(H,43,47)(H,44,48)(H,45,49)(H,46,50)(H,51,52)(H,53,54) |
InChI Key |
YJGUFGSANDGQNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)CNC(=O)CCC)I)I)C(=O)O)I |
Origin of Product |
United States |
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